4-Benzo[1,3]dioxol-5-ylmethylene-2-tert-butyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
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Overview
Description
4-Benzo[1,3]dioxol-5-ylmethylene-2-tert-butyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzo[1,3]dioxol-5-ylmethylene-2-tert-butyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 1,3-benzodioxole derivatives with acridine carboxylic acid derivatives under specific conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Benzo[1,3]dioxol-5-ylmethylene-2-tert-butyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, less oxidized form of the compound .
Scientific Research Applications
Chemistry
In chemistry, 4-Benzo[1,3]dioxol-5-ylmethylene-2-tert-butyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with potentially useful properties .
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of cancer research .
Industry
In industry, the compound’s properties make it suitable for use in materials science, where it can be incorporated into polymers and other materials to enhance their performance .
Mechanism of Action
The mechanism of action of 4-Benzo[1,3]dioxol-5-ylmethylene-2-tert-butyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, in cancer research, it may inhibit the growth of cancer cells by interfering with their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole and acridine derivatives, such as:
- 1-(1,3-benzodioxol-5-yl)-3-(tert-butyl)-2,3-dihydro-1H-acridine-9-carboxylic acid
- 4-(1,3-benzodioxol-5-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylic acid
Uniqueness
What sets 4-Benzo[1,3]dioxol-5-ylmethylene-2-tert-butyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid apart is its unique combination of functional groups, which confer specific reactivity and properties. This makes it a valuable compound for various applications, from drug development to materials science .
Properties
IUPAC Name |
(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-2,3-dihydro-1H-acridine-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-26(2,3)17-12-16(10-15-8-9-21-22(11-15)31-14-30-21)24-19(13-17)23(25(28)29)18-6-4-5-7-20(18)27-24/h4-11,17H,12-14H2,1-3H3,(H,28,29)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMBAGOVHVKCGZ-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(=CC2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5C(=C4C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1C/C(=C\C2=CC3=C(C=C2)OCO3)/C4=NC5=CC=CC=C5C(=C4C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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